Rhodamine 640 perchlorate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWWHVKRLDNDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072503 | |
| Record name | Rhodamine 640 perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, dark green crystals with a bronze sheen; [MSDSonline] | |
| Record name | Rhodamine 640 perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72102-91-1 | |
| Record name | Rhodamine 640 Perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72102-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodamine 640 perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072102911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodamine 640 perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Photophysical Investigations of Rhodamine 640 Perchlorate
Electronic Absorption and Emission Characteristics
Steady-State Absorption and Fluorescence Spectra in Diverse Media
The electronic absorption and emission spectra of Rhodamine 640 perchlorate (B79767) are characterized by strong bands in the visible region of the electromagnetic spectrum. In methanol (B129727), the absorption spectrum displays a maximum at approximately 580 nm. researchgate.net The corresponding fluorescence spectrum in methanol shows an emission maximum around 610 nm when excited at 570 nm. luxottica.com In ethanol (B145695), the absorption maximum is observed at 588 nm. luxottica.com One study noted that for Rhodamine 640 perchlorate in ethanol, the Q band absorption maxima are significantly broad, spanning from 509 nm to 615 nm. mdpi.com The molar absorptivity in ethanol at 567 nm has been reported to be 10.50 x 10^4 L mol-1 cm-1. luxottica.com
The gas-phase fluorescence excitation and emission properties of Rhodamine 640 cations have also been investigated. nih.gov Compared to observations in methanol solutions, the S1-S0 transitions in the gas phase are shifted to considerably higher energies. nih.gov This suggests that the S1 excited state is more stabilized by favorable solvent interactions than the S0 ground state. nih.gov
Table 1: Steady-State Spectroscopic Parameters of this compound in Different Media
| Medium | Absorption Maximum (λabs) | Emission Maximum (λem) | Molar Absorptivity (ε) |
|---|---|---|---|
| Methanol | ~580 nm | ~610 nm | Not specified |
| Ethanol | 588 nm | Not specified | 10.50 x 10^4 L mol-1 cm-1 (at 567 nm) |
| Gas Phase | Higher energy vs. Methanol | Not specified | Not applicable |
Influence of Solvent Environment on Spectral Properties
The photophysical properties of rhodamine dyes are known to be dependent on the solvent environment. For instance, the fluorescence quantum yield of rhodamine dyes generally increases as the solvent polarity decreases. researchgate.net In a study of Rhodamine C, a related dye, it was observed that the quantum efficiency and radiative emission probability increase with a decrease in the dielectric constant and polarity of the solvent. This trend is attributed to the formation of hydrogen bonds between the dye and the solvent molecules. For this compound, the fluorescence efficiency is largely independent of solvent polarity, which is a distinguishing characteristic. nist.gov However, heavy-atom solvents can reduce its fluorescence efficiency. nist.gov
Aggregate Formation and Spectroscopic Signatures (e.g., Dimerization)
Many dyes, including those in the rhodamine family, have a tendency to self-associate in solution, a phenomenon known as aggregation. researchgate.netprimescholars.com This can lead to the formation of dimers and sometimes higher-order aggregates, particularly at higher concentrations. researchgate.netprimescholars.com The formation of aggregates influences the coloristic and photophysical properties of the dyes. researchgate.netprimescholars.com An increase in the concentration of Rhodamine 6G, a closely related dye, alters the features of its absorption and emission spectra due to dimer formation. nih.gov This aggregation can have detrimental effects in applications such as laser media, and detergents are sometimes added to prevent it. primescholars.com The aggregation process is influenced by factors such as dye concentration, ionic strength, temperature, and the presence of organic solvents. researchgate.netprimescholars.com Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are primary tools for studying the aggregation properties of dyes. researchgate.netprimescholars.com
Excited State Dynamics and Energy Relaxation Pathways
Determination of Fluorescence Lifetimes and Quantum Yields
The fluorescence lifetime and quantum yield are critical parameters that describe the behavior of a molecule in its excited state. For this compound, these properties have been measured in several solvents. In ethanol, the fluorescence lifetime has been reported as 4.6 ns and 5.3 ns in separate studies. luxottica.com A high fluorescence quantum yield of 0.96 has been reported in basic ethanol. luxottica.com In methanol, the fluorescence lifetime is documented as 4.9 ns. luxottica.com The rigidity of the alkyl groups on the nitrogen atoms is a determining factor for the fluorescence lifetime and quantum yields of rhodamine dyes. iaea.org
Table 2: Fluorescence Lifetimes and Quantum Yields of this compound
| Solvent | Fluorescence Lifetime (τf) | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| Ethanol | 4.6 ns, 5.3 ns | - |
| Basic Ethanol | - | 0.96 |
| Methanol | 4.9 ns | - |
Ultrafast Solvation Dynamics and Vibrational Wavepacket Evolution
Ultrafast spectroscopic techniques have provided deep insights into the rapid processes that occur after a molecule is excited by light. Broadband pump-probe spectroscopy has been employed to measure the femtosecond solvation dynamics of this compound in methanol. researchgate.net This technique utilizes broadband impulsive excitation to generate a vibrational wavepacket that oscillates on the excited state potential energy surface. researchgate.net The study revealed the presence of ultrafast (20-100 fs) libration components of the Stokes shift in solutions. researchgate.net Furthermore, the pulse duration of stimulated emission for this compound in random scattering media has been measured to be approximately 50 ps. optica.orgnih.gov Dispersed fluorescence studies of Rhodamine 640 ions in the gas phase have shown that in the absence of collisions, the lifetimes of vibrationally-excited S1 states are extended, allowing for the observation of fluorescence from these states. nih.gov
Characterization of Intersystem Crossing and Triplet State Behavior
The population of the long-lived first excited triplet state (T₁) in fluorescent dyes like rhodamines is a critical factor that can limit performance in applications such as single-molecule spectroscopy. This occurs through a process known as intersystem crossing (ISC), a transition from an excited singlet state (S₁) to a triplet state. For rhodamine dyes, the quantum yield of intersystem crossing is generally low. For instance, the related compound Rhodamine B exhibits an ISC quantum yield (Φ_T) of approximately 0.006. researchgate.net This low efficiency is a characteristic feature of many rhodamine derivatives, contributing to their high fluorescence quantum yields. nist.govnih.gov
The triplet state itself can be involved in further chemical reactions, including electron transfer, which can lead to the formation of intermediate ion-radicals. researchgate.net While direct, extensive data on the triplet state of this compound is not widely published, studies on similar rhodamines provide insight. Flash photolysis studies on Rhodamine 6G and Rhodamine B have successfully measured their triplet-triplet (T-T) absorption spectra. researchgate.net
A key process that can depopulate the triplet state and return the molecule to the fluorescent singlet state is reverse intersystem crossing (ReISC). nih.govfigshare.com Quantum chemical studies on rhodamines in aqueous environments predict viable ReISC channels, such as from a higher triplet state (T₂) to the first excited singlet state (S₁). nih.govfigshare.com For one such channel (T₂ ⇝ S₁), a rate constant of approximately 2 x 10⁶ s⁻¹ has been computed. nih.gov This suggests that excitation of the triplet state with light of a suitable wavelength could be a mechanism to repopulate the optically bright S₁ state, thereby mitigating the signal loss caused by triplet state trapping. nih.gov
| Photophysical Parameter | Value/Observation | Associated Rhodamine |
| Intersystem Crossing Quantum Yield (Φ_T) | ~ 0.006 | Rhodamine B researchgate.net |
| Triplet State Activity | Involved in electron transfer reactions | General Rhodamines researchgate.net |
| Reverse Intersystem Crossing (ReISC) | Predicted to be a viable process (e.g., T₂ ⇝ S₁) | General Rhodamines nih.govfigshare.com |
| Computed ReISC Rate Constant (T₂ ⇝ S₁) | ≈ 2 x 10⁶ s⁻¹ | Rhodamine A nih.gov |
Photostability and Degradation Mechanisms
This compound is known to be sensitive to light and can degrade with prolonged exposure to illumination. cymitquimica.com This process, known as photobleaching or photodegradation, leads to a loss of fluorescence and absorption properties. One of the primary mechanisms identified for photobleaching in fluorescent dyes is photoionization, which can be generated through both one-step and multi-step excitation processes. acs.org
The photostability of Rhodamine 640 is not intrinsic but depends heavily on the composition and structure of its immediate environment or matrix. acs.org For example, when incorporated into polymer matrices, the dye's lifetime is significantly affected by the polarity and composition of the host material. In studies using poly(methyl methacrylate) (pMMA), Rhodamine 640 exhibited low photostability, with its emission dropping to 50% of its initial value after only 400 pump pulses at a low repetition rate. acs.org This instability can be attributed to interactions between the dye and the host matrix, which can facilitate degradation pathways. The process of photobleaching in related dyes like Rhodamine B has been utilized as a technique to erase unwanted signals from dye absorbed into materials, highlighting that the degradation is an irreversible process that eliminates the dye's fluorescent properties. researchgate.netscilit.com
Several strategies have been developed to improve the operational lifetime of Rhodamine 640 in various systems. A primary approach involves optimizing the host matrix for dye-doped solid-state applications. Research has shown that embedding Rhodamine 640 in a homopolymer of 2-hydroxyethyl methacrylate (B99206) (pHEMA) yields the best photostability and highest lasing efficiency, a behavior consistent with its performance in ethanol solvent. acs.org
Further enhancements have been achieved by creating copolymers. The addition of a polar, acrylic, and triple-functionalized cross-linking monomer, such as pentaerythritol (B129877) triacrylate (PETA), to a HEMA monomer in specific proportions can significantly improve the photostability of Rhodamine 640. acs.org In one study, a copolymer of HEMA and PETA (in a 9/1 volumetric ratio) resulted in the laser emission remaining at 78% of its initial value after 100,000 pump pulses, a marked improvement over other formulations. acs.org However, increasing the proportion of the cross-linking monomer beyond an optimal point can become detrimental, potentially by forcing dye molecules to form non-fluorescent dimers or aggregates. acs.org
Another strategy involves the complexation of the rhodamine dye with metal ions. Studies on complexes of this compound with Mn(II), Co(II), and Cu(II) have been conducted to investigate their photostability compared to the free dye. acs.org For dyes in general, photo-induced ionization is a key degradation pathway, and the use of antioxidants to induce reduction of the ionized dye has been proposed as a method to reverse this process and enhance stability. acs.org Additionally, templating molecular dyes onto DNA has been noted to increase photostability, though the precise mechanism of how DNA's structural dynamics affect the dye's photophysics is still under investigation. researchgate.net
| Strategy | Method | Effect on Photostability |
| Matrix Optimization | Embedding Rhodamine 640 in a homopolymer of pHEMA. acs.org | Achieves high photostability and lasing efficiency. acs.org |
| Copolymerization | Incorporating a polar, acrylic cross-linker like PETA (up to 10% vol.) with HEMA. acs.org | Significantly improves lifetime; emission maintained at 78% after 100,000 pulses. acs.org |
| Complexation | Forming complexes with metal ions such as Mn(II), Co(II), and Cu(II). acs.org | Investigated as a method to alter and potentially improve photostability. acs.org |
| Antioxidant Use | Adding antioxidants to the system. acs.org | Can potentially reverse photo-induced ionization, a major bleaching pathway. acs.org |
| DNA Templating | Incorporating the dye onto DNA structures. researchgate.net | Observed to increase photostability. researchgate.net |
Rhodamine 640 Perchlorate in Advanced Laser Systems and Stimulated Emission Phenomena
Performance and Characteristics in Liquid Dye Lasers
In traditional liquid dye lasers, Rhodamine 640 perchlorate (B79767) dissolved in a suitable solvent serves as the gain medium. The performance of such lasers is dictated by several key parameters, including the dye's broad emission spectrum, its efficiency in converting pump energy into laser output, and its interaction with the excitation source.
A significant advantage of dye lasers is their ability to be tuned over a wide range of wavelengths. Rhodamine 640 perchlorate exhibits a broad fluorescence emission spectrum, which translates into a wide tuning range for the laser output. The typical lasing wavelength for this compound can be tuned from approximately 602 to 671 nm. photonicshop.co.uk In some configurations, the emission from droplets of this compound has been observed in the range of 670 nm to 690 nm. harvard.edu
The spectral bandwidth of the laser emission is a crucial characteristic. In a standard methanol (B129727) solution, this compound can produce a laser output with a full width at half maximum (FWHM) of around 7.2 nm. nasa.gov However, under specific conditions, such as in a microfluidic droplet laser, much narrower spectral features can be achieved, with individual modes having a FWHM of about 0.3 nm. harvard.edu The bandwidth is influenced by the laser cavity design, the dye concentration, and the pump energy. For instance, in one study, the emission of a this compound solution in methanol exhibited a bandwidth of approximately 30 nm at low pump energies, which narrowed significantly upon reaching the lasing threshold. optica.orgoptica.org
| Parameter | Value | Reference |
| Tuning Range | 602 - 671 nm | photonicshop.co.uk |
| Droplet Emission Range | 670 - 690 nm | harvard.edu |
| Typical FWHM | ~7.2 nm | nasa.gov |
| Microdroplet Mode FWHM | ~0.3 nm | harvard.edu |
| Low Pump Energy Bandwidth | ~30 nm | optica.orgoptica.org |
The efficiency of a dye laser is a measure of its ability to convert the energy from the pump source into a coherent laser beam. Rhodamine dyes, in general, are known for their high efficiency. nasa.gov For this compound, the lasing efficiency can be influenced by factors such as the choice of solvent and the dye concentration. For instance, a 15% efficiency has been reported for Rhodamine 640 in ethanol (B145695) when pumped at 532 nm. sirah.com
Optimizing the output power of a this compound laser involves careful consideration of the gain medium's concentration and the pump energy. Higher concentrations can lead to increased absorption of the pump light and potentially higher gain, but can also introduce detrimental effects such as aggregation and fluorescence quenching. The output power is also directly related to the pump power, with a clear threshold behavior. Below the threshold, the emission is broad and spontaneous, while above the threshold, the output intensity increases sharply, and the spectral width narrows dramatically, indicating the onset of laser action.
The choice of pump source significantly impacts the performance of a this compound dye laser. A common and effective pump source is a frequency-doubled Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser, which provides high-intensity pulses at a wavelength of 532 nm. nasa.govoptica.orgwikipedia.org This wavelength is efficiently absorbed by this compound, leading to strong population inversion and subsequent laser action.
The excitation parameters, such as the pump pulse energy and duration, play a critical role in the laser output. Studies have shown a clear threshold for laser action. For example, in one experiment, a solution of this compound in methanol began to show significant line narrowing and a rapid increase in peak intensity when the pump energy from a 3-nanosecond, 532 nm laser pulse exceeded a certain threshold. optica.orgoptica.org The pulse duration of the emitted laser light can be much shorter than the pump pulse; for instance, in a random laser system, a 3-ns pump pulse resulted in a stimulated emission pulse duration of approximately 50 picoseconds. nih.gov
Random Laser Emission Modalities with this compound
Random lasers represent a fascinating class of lasers where the optical feedback is not provided by conventional mirrors but by multiple scattering in a disordered gain medium. This compound, with its high quantum yield, is an excellent candidate for the gain medium in such systems. researchgate.net
In a random laser, the light amplification by stimulated emission is coupled with a random scattering process. The scattering causes the emitted photons to travel along complex, random paths within the medium. This increased path length enhances the probability of stimulating further emission, leading to a feedback mechanism that can sustain laser action. turitsyn.com
The feedback in a random laser is considered "distributed" because it arises from the entire volume of the scattering medium, rather than from discrete reflectors. wikipedia.org One of the key phenomena contributing to the feedback is coherent backscattering. wikipedia.orgaip.org This occurs when a coherent wave is multiply scattered in a random medium, leading to a constructive interference of counter-propagating light paths in the exact backscattering direction. wikipedia.orgpatarnott.com This enhanced backscattering can provide sufficient feedback to reach the lasing threshold. When the scattering is strong enough, closed-loop paths for light can be formed within the random medium, acting as random ring cavities and leading to sharp, discrete lasing modes. aip.org
The properties of the scattering particles dispersed in the this compound solution are crucial in determining the performance of the random laser. The size, shape, concentration, and refractive index of the scatterers all influence the scattering mean free path and, consequently, the feedback strength.
Titanium dioxide (TiO2) nanoparticles are commonly used as scatterers due to their high refractive index, which leads to strong scattering. optica.orgoptica.org Research has shown that the lasing threshold of a this compound random laser is highly dependent on the concentration of TiO2 nanoparticles. optica.orgnih.gov In one study, for a 2.5 x 10⁻² M dye concentration, the lasing threshold was reduced by more than two orders of magnitude as the density of TiO2 scatterers was increased from 5 x 10⁹ to 2.5 x 10¹² cm⁻³. optica.orgnih.gov The emission from such a system typically narrows to a spectral width of a few nanometers above the lasing threshold. optica.orgresearchgate.net
| TiO2 Particle Density (cm⁻³) | Lasing Threshold Reduction | Reference |
| 5 x 10⁹ to 2.5 x 10¹² | > 100-fold | optica.orgnih.gov |
Silica (B1680970) (SiO2) nanoparticles are another effective scattering material for random lasers. researchgate.netuobaghdad.edu.iq While silica has a lower refractive index than TiO2, it offers the advantage of being a more stable host material, reducing the photodegradation of the dye molecules under intense pumping. researchgate.net Random laser action has been demonstrated in this compound solutions containing silica nanoparticles, with the particle size and concentration affecting the laser's performance. researchgate.net For instance, near-infrared random laser emission from 650 nm to 720 nm has been observed in silica-gel beads infiltrated with Rhodamine 640. unesp.br FESEM scans have shown the morphology of nanocrystalline silica to be clusters of nano-sized spherical particles in the range of 25-67 nm. uobaghdad.edu.iq
Influence of Particle Concentration and Size on Random Laser Performance
The performance of random lasers, which utilize scattering media to provide feedback for light amplification, is critically dependent on the concentration and size of the scattering particles. In systems using this compound as the gain medium, titanium dioxide (TiO2) nanoparticles are commonly employed as scatterers.
Research has demonstrated a strong correlation between the concentration of both the dye and the scattering particles and the threshold for stimulated emission. optica.orgnih.gov For a high dye concentration of 2.5 x 10⁻² M this compound, the lasing threshold was observed to decrease by more than two orders of magnitude as the density of TiO2 nanoparticles increased from 5 x 10⁹ cm⁻³ to 2.5 x 10¹² cm⁻³. optica.orgnih.gov This reduction in threshold is attributed to the increased scattering, which lengthens the path of photons within the gain medium, thereby increasing the probability of stimulated emission.
However, this relationship is not linear and depends on the dye concentration. At a lower dye concentration of 5 x 10⁻⁴ M, the lasing threshold was actually higher in the presence of scattering media compared to the neat dye solution. optica.orgnih.gov This suggests an optimal balance is required between the gain provided by the dye and the feedback from the scatterers. Systematic studies have found that the strongest amplification by stimulated emission occurs when the absorption length and the mean-free-path length of the photons are approximately equal. nih.gov
The temporal profiles of the emission are also influenced by particle and dye concentrations. Studies using 10-ps excitation pulses on this compound solutions with titania particles have shown that the pulse width of the emitted laser light is dependent on these parameters. optica.org
Table 1: Effect of TiO2 Nanoparticle Concentration on Lasing Threshold of this compound (2.5 x 10⁻² M)
| TiO2 Particle Density (cm⁻³) | Relative Lasing Threshold |
| 5 x 10⁹ | High |
| 2.5 x 10¹² | Low (Reduced by >100x) |
Data sourced from multiple studies on the subject. optica.orgnih.gov
Temporal and Spectral Dynamics of Stimulated Emission in Random Media
The introduction of scattering particles into a this compound solution profoundly alters the temporal and spectral characteristics of its emission upon excitation. When pumped with nanosecond or picosecond laser pulses, these random media exhibit a rapid emission burst with a significantly narrowed spectrum compared to the broad fluorescence of the neat dye solution. optica.orgoptica.org
Time-resolved measurements have shown that the stimulated emission from this compound in these random systems has a pulse duration of approximately 50 picoseconds when pumped by a 3-nanosecond laser pulse. optica.orgnih.gov More detailed studies with 10-picosecond excitation pulses have allowed for the measurement of temporal profiles on a timescale comparable to the residence time of photons in the medium. optica.org These experiments reveal that above a certain threshold pump energy, a short, intense pulse of light is emitted. optica.org
Spectrally, the key characteristic of stimulated emission in these random media is linewidth collapse. As the pump energy is increased, the broad fluorescence spectrum, which can be around 30 nm wide, narrows dramatically to a sharp peak with a full width at half maximum (FWHM) of about 6 nm. optica.orgoptica.org This spectral narrowing is a hallmark of the transition from spontaneous emission to laser action. The dynamics of this process can be modeled by considering a random walk of photons within the colloidal suspension, coupled with rate equations for the molecular excitations of the dye. optica.org
Investigation of Bichromatic Emission from Scattering Gain Media
A particularly interesting phenomenon observed in highly pumped solutions of this compound with TiO2 nanoscatterers is bichromatic emission. optica.org Under intense optical pumping, the emission spectrum splits into two distinct, narrow peaks. In a typical experiment with a 2.5 × 10⁻³ M solution of this compound and 1.5 × 10¹¹/cm³ TiO2 scatterers, these peaks appear at approximately 617 nm and 648 nm. optica.org
The appearance of the second, longer-wavelength peak is dependent on the pump fluence. As the pump energy increases, the main peak at 617 nm first narrows, and the complete linewidth collapse of this peak signals the onset of the second laser emission peak at 648 nm. optica.org This suggests a cascading effect where the first lasing peak acts as a pump source for the second.
The proposed mechanism for this bichromatic emission involves reabsorption of the primary lasing emission. optica.org The emission and absorption spectra of this compound have sufficient overlap to allow for this energy transfer. The intense emission at 617 nm, occurring in the central, most intensely pumped volume, is absorbed by the surrounding dye molecules, creating a population inversion and subsequent lasing at the longer wavelength of 648 nm in this outer region. optica.orgresearchgate.net This hypothesis is supported by experiments using cylindrical cavities of varying depths, which confirmed that the longer-wavelength lasing originates from a volume surrounding the primary lasing region. optica.org
Table 2: Bichromatic Emission Wavelengths for this compound with TiO2 Scatterers
| Emission Peak | Wavelength (nm) |
| Primary Peak | ~617 |
| Secondary Peak | ~648 |
Data sourced from studies on bichromatic emission. optica.org
Integration into Solid-State and Novel Laser Architectures
The utility of this compound extends beyond liquid-based random lasers to solid-state systems and other innovative laser designs, offering greater stability and practicality for various applications.
Fabrication and Lasing in Polymer Matrices (e.g., PMMA, PHEMA)
Incorporating this compound into solid polymer matrices like poly(methyl methacrylate) (PMMA) is a common method for creating solid-state dye lasers. One fabrication technique involves hot-press molding, where the dye and granular PMMA are dissolved in a solvent mixture, heated to create a preform, and then molded into slabs under vacuum. nih.govresearchgate.net This process, followed by annealing, improves the optical homogeneity and lasing efficiency of the material. nih.gov
When doped into a PMMA matrix, this compound has demonstrated significant lasing efficiency. For instance, when pumped by a 1.5-mJ nitrogen laser, a peak lasing efficiency of 7.8% has been achieved. nih.govresearchgate.net However, the photostability can be a concern, with the lasing efficiency showing a reduction rate of 0.15% per shot under these conditions. nih.gov The addition of TiO2 scatterers into these polymer sheets can induce random laser action, resulting in emissions with linewidths as narrow as 4 nm. researchgate.net
Emission from Dye-Doped Optical Fibers and Textiles
This compound has also been successfully integrated into polymer optical fibers and textiles, creating flexible and versatile light-emitting and lasing structures. When embedded in nylon-6 fibers, the emission characteristics are strongly influenced by the presence of scatterers. optica.org Fibers containing only the dye exhibit whispering gallery modes due to the cylindrical cavity of the fiber. The addition of TiO2 scatterers disrupts these modes and leads to the characteristic narrow-linewidth emission of a random laser. optica.org
Streak camera measurements of these dye-doped fibers show a rapid response time. When pumped with 80-picosecond pulses, the emission was found to have a response time of approximately 100 picoseconds. optica.org This demonstrates the potential for creating lasing textiles and flexible photonic devices.
Microfluidic and Colloidal Laser Development
The development of microfluidic and colloidal lasers represents a frontier in tunable and compact light sources. This compound is a key component in these systems. One approach involves generating droplets of a this compound solution within an immiscible carrier fluid inside a microchannel. rsc.orgcaltech.edu These droplets, typically 20 to 40 µm in diameter, act as individual micro-lasers when optically excited. caltech.edu
Lasing occurs in whispering gallery modes within the spherical droplets, with emission observed in the 670 nm to 690 nm range for a 5-mM solution in benzyl (B1604629) alcohol. caltech.edu By alternating droplets containing different dyes, it is possible to create a laser that can rapidly switch its output wavelength. caltech.edu This technology has been used to create multi-color colloidal lasers capable of switching wavelengths at high speeds, opening up applications in on-chip spectroscopy and flow cytometry. rsc.orgcaltech.edu
Interactions of Rhodamine 640 Perchlorate with Host Materials and Nanostructures
Interactions within Polymeric Systems
Polymer matrices provide a solid-state environment that can enhance the stability and performance of Rhodamine 640 perchlorate (B79767), making it suitable for applications like solid-state dye lasers.
The effective dispersal of Rhodamine 640 perchlorate within a polymer matrix is fundamental to achieving uniform optical properties. In one approach, the dye and titanium dioxide (TiO2) scattering nanoparticles were uniformly dispersed in a mixture of mono-methyl acrylate (B77674) and hydroxymethyl acrylate, which was then thermally cured to form solid sheets. optica.org This method ensures a homogenous distribution, which is crucial for consistent laser action.
Similarly, this compound has been incorporated into polymer optical fibers (POFs). optica.org A step-index POF was fabricated with a core lightly doped with the dye and a cladding with a relatively higher dye concentration. optica.org The dye has also been successfully incorporated into nylon-6 fibers along with TiO2 scatterers to create photonic textiles. optica.org The ability to create dye-doped fibers with specific diameters (e.g., 220 μm) demonstrates the processability of these composite materials for specialized applications. optica.org
The polymer environment significantly affects the photophysical and lasing characteristics of this compound. When incorporated into various homopolymers, copolymers, and silicon-modified organic matrices, the dye exhibits high lasing efficiencies and photostability. nih.gov Studies have demonstrated efficiencies as high as 42% when pumped at 532 nm. nih.gov The laser operation in these solid-state media is highly stable, with one study reporting only a 20% drop in laser output after 100,000 pump pulses at a 10 Hz repetition rate. nih.gov
The introduction of scattering nanoparticles into the polymer matrix can induce random lasing. In polymer sheets containing this compound, the addition of TiO2 scatterers results in emissions that exhibit laser-like behavior, with emission linewidths narrowing to as low as 4 nm with increasing pump fluence. researchgate.net A distinct lasing threshold is observed in these materials, a characteristic feature of laser action. optica.org Furthermore, energy transfer mechanisms can be exploited in polymer systems. On the surface of a polymer optical fiber, the presence of a donor dye (Rhodamine 6G) was found to reduce the random lasing threshold of the acceptor, this compound, via an energy transfer mechanism. aip.org
Table 1: Lasing Properties of this compound in Polymeric Systems
| Host Material | Key Feature | Pumping Conditions | Lasing Wavelength (nm) | Efficiency / Linewidth | Photostability |
| Homopolymers, Copolymers, Silicon-modified matrices | High efficiency and photostability | 532 nm, 5.5 mJ/pulse | ~640 | Up to 42% | ~20% output drop after 100,000 pulses nih.gov |
| Polymer sheet with TiO2 scatterers | Random lasing | 532 nm pulsed laser | Not specified | Linewidth collapse to ~4 nm researchgate.net | Not specified |
| Nylon-6 fiber with TiO2 scatterers | Photonic textile | 532 nm, 5 ns pulses | ~608 | Linewidth collapse from 45 nm to 4.5 nm optica.org | Not specified |
| Polymer Optical Fiber (POF) surface with Rhodamine 6G | Energy transfer assisted lasing | Not specified | Blue-shifted | Reduced lasing threshold aip.org | Not specified |
Adsorption and Complexation with Inorganic Materials
This compound interacts with various inorganic materials, leading to the formation of hybrid materials with modified properties suitable for sensing and other applications.
The adsorption of this compound onto clay minerals has been studied to develop new optical materials. Research shows that the dye can be adsorbed by smectite clays, such as montmorillonite (B579905) and saponite, that have been modified with a cationic surfactant (cetyltrimethylammonium bromide, CTAB). nih.gov The adsorption process for these dye-clay composites fits well with the non-linear Langmuir isotherm model. nih.gov The interaction between the dye and the modified clay minerals influences the material's photophysical properties, including fluorescence lifetime and anisotropy. nih.gov The analysis of these hybrid materials using techniques like X-Ray diffraction (XRD) and transmission electron microscopy (TEM) helps to characterize the interactions between the dye and the clay surface. nih.gov
Table 2: Adsorption of this compound on Modified Clay Minerals
| Clay Mineral | Surfactant Modifier | Adsorption Model | Key Finding |
| Montmorillonite | CTAB | Langmuir Isotherm nih.gov | Effective adsorption, modification of photophysical properties. nih.gov |
| Saponite | CTAB | Langmuir Isotherm nih.gov | Effective adsorption, modification of photophysical properties. nih.gov |
This compound can act as a ligand to form stable complexes with various transition metal ions. researchgate.net Novel complexes with manganese(II), cobalt(II), and copper(II) have been synthesized and characterized. researchgate.netresearchgate.net Elemental analysis and spectroscopic studies suggest that these complexes typically have a 1:2 metal-to-ligand molar ratio. researchgate.net In these structures, this compound acts as a bidentate chelating ligand, coordinating to the metal ion through its carboxylic group. researchgate.net Molar conductance measurements have shown that the resulting metal complexes of this compound are non-electrolytes. researchgate.net The general formulas for these complexes are given as [M(L)2(H2O)2]·nH2O for Mn(II) and Co(II), and [Cu(L)2]·H2O for Cu(II), where L represents the this compound ligand. researchgate.netresearchgate.net
Table 3: Characterization of this compound Metal Complexes
| Metal Ion | General Formula | Molar Ratio (Metal:Ligand) | Ligand Coordination |
| Mn(II) | [Mn(RHP)₂(H₂O)₂]·nH₂O researchgate.netresearchgate.net | 1:2 researchgate.net | Bidentate via carboxylic groups researchgate.net |
| Co(II) | [Co(RHP)₂(H₂O)₂]·nH₂O researchgate.netresearchgate.net | 1:2 researchgate.net | Bidentate via carboxylic groups researchgate.net |
| Cu(II) | [Cu(RHP)₂]·H₂O researchgate.netresearchgate.net | 1:2 researchgate.net | Bidentate via carboxylic groups researchgate.net |
The interfacial interactions between this compound and nanoparticle surfaces are crucial for applications in random lasers and potentially for metal-enhanced fluorescence. The dye has been used in colloidal solutions with titania (TiO2) nanoparticles, where the nanoparticles act as scatterers to provide the necessary feedback for stimulated emission. researchgate.net The temporal profiles of the emission from these colloidal solutions have been modeled by considering the random walk of photons within the colloid. Studies have systematically varied the concentration of both the dye and the TiO2 particles to analyze the impact on the emission spectra. researchgate.net In other systems, the absorption spectrum of gold (Au) nanoparticles shows a good overlap with both the absorption and emission spectra of this compound, indicating a potential for metal-enhanced fluorescence. aip.org In contrast, using a perchlorate counterion with a rhodamine dye in the presence of poly(lactic-co-glycolic acid) (PLGA) nanoparticles led to aggregation, suggesting that the nature of the counterion and the nanoparticle surface chemistry are critical factors in achieving stable dispersions. nih.gov
Behavior in Biological Environments and Cellular Systems
The utility of this compound as a fluorescent probe and photosensitizer is intrinsically linked to its behavior within complex biological milieus. Its interactions at the cellular and subcellular levels are critical for applications ranging from bio-imaging to photodynamic therapy (PDT).
The entry of this compound into cells and its subsequent distribution among organelles are governed by a combination of its physicochemical properties and the cell's physiological state. As a member of the rhodamine family, it is recognized for its ability to penetrate cell membranes. The lipophilic and cationic nature of many rhodamine dyes facilitates their passage across the plasma membrane and accumulation in specific intracellular compartments, often driven by membrane potentials. nih.gov
Research focused on rhabdomyosarcoma (RD) cancer cells has provided specific insights into the uptake kinetics of this compound. mdpi.comresearchgate.net Studies measuring the absorbance of the dye within these cells over time have determined an optimal uptake period. The maximum intracellular concentration is typically achieved after an incubation time of 3 to 4 hours. mdpi.com This time-dependent accumulation is a critical parameter for applications like PDT, where achieving a sufficient intracellular concentration of the photosensitizer is necessary before light activation. researchgate.netresearchgate.net
The table below summarizes the findings on the cellular uptake of this compound in a specific cancer cell line.
| Cell Line | Concentration | Incubation Time | Result | Source |
| Rhabdomyosarcoma (RD) | 5 µM & 50 µM | 0 - 6 hours | Maximum absorbance, indicating optimal uptake, observed at 3-4 hours. | researchgate.net, mdpi.com |
Once inside the cell, this compound is believed to localize in specific organelles. Its effectiveness as a photosensitizer in PDT, particularly its ability to damage mitochondria in cancer cells upon light irradiation, strongly suggests that it accumulates in these organelles. mdpi.com The high negative membrane potential of the inner mitochondrial membrane is a known driver for the accumulation of other cationic rhodamine dyes, a mechanism that is likely applicable to this compound as well. nih.gov While direct studies on this compound are specific, broader research on similar molecules suggests that cellular entry can occur via mechanisms such as phagocytosis and pinocytosis. rsc.org
The biological effects of this compound are a direct consequence of its molecular interactions with various biomolecules, including proteins and nucleic acids. In the context of PDT, its primary mechanism involves acting as a photosensitizer. Upon activation by light of a suitable wavelength (e.g., in the yellow-red range), the dye transitions to an excited triplet state. mdpi.com This excited state transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are non-specific and can induce oxidative damage to nearby cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis. researchgate.net
The interaction of this compound with DNA is complex and can be influenced by other molecules in the environment. While it has been suggested that the dye can cause DNA damage by forming adducts that interfere with replication and transcription , specific studies have revealed a more nuanced interaction. In a system containing salmon sperm DNA and the cationic surfactant cetyltrimethylammonium chloride (CTMA-Cl), it was unexpectedly found that this compound did not interact directly with the DNA. Instead, the DNA double helix served as a template, facilitating the interaction between the dye molecules and the surfactant. acs.org This finding indicates that the local microenvironment profoundly affects the dye's binding behavior.
The interaction with proteins is another key aspect of its biological activity. This compound can bind to various proteins, potentially altering their structure and function. This binding is exploited in fluorescence microscopy, where rhodamine-labeled antibodies are used to stain specific proteins for visualization and to study protein-protein interactions.
The table below details key molecular interactions of this compound.
| Biological Substrate | Type of Interaction | Consequence | Source |
| Molecular Oxygen (O₂) | Photosensitization (upon light activation) | Generation of Reactive Oxygen Species (ROS) | , mdpi.com |
| DNA | Indirect interaction mediated by surfactant (CTMA-Cl) | DNA acts as a template for dye-surfactant interaction | acs.org, |
| DNA / Proteins / Lipids | Oxidative Damage | Formation of adducts, altered enzyme activity, lipid peroxidation leading to cell death | |
| Proteins | Non-covalent binding | Alteration of protein activity; enables visualization in fluorescence microscopy | , |
Structural Modifications and Comparative Studies of Rhodamine 640 Perchlorate Derivatives
Impact of Molecular Structure on Photophysical and Lasing Properties
The photophysical and lasing characteristics of Rhodamine 640 perchlorate (B79767) are intrinsically linked to its rigid molecular structure. Known also as Rhodamine 101, its xanthene core is fused with quinolizine moieties, creating a planar and rigid framework. nih.govutl.pt This structural rigidity is a key design feature that minimizes non-radiative decay pathways that can occur through molecular vibrations or rotations, such as the rotation of amino groups. utl.pt This results in a high fluorescence quantum yield, approximately 0.96 in ethanol (B145695), and enhanced photostability compared to more flexible rhodamine structures. utl.pt
The specific substituents and counterions also play a significant role. The perchlorate (ClO₄⁻) counterion in Rhodamine 640 perchlorate can enhance its solubility in various polar organic solvents compared to the more common chloride (Cl⁻) counterion found in dyes like Rhodamine 6G. semanticscholar.org The carboxyphenyl group attached at the C9 position of the xanthene core can influence solubility and provides a potential site for covalent conjugation to other molecules, although its orientation, nearly perpendicular to the xanthene ring, limits electronic communication between the two parts of the molecule.
Modifications to the core rhodamine structure can lead to significant shifts in its optical properties. For example, the synthesis of new rhodamine derivatives by introducing effective electron donor groups, such as 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline, can lead to an excited-state intramolecular charge transfer (ICT). This process results in dyes with longer absorption and emission wavelengths (absorption >580 nm, emission >640 nm) and significantly larger Stokes shifts compared to standard rhodamines like Rhodamine 101 and Rhodamine 6G. researchgate.net
The lasing properties are also highly dependent on the molecular environment and structure. For this compound, lasing action has been demonstrated in various media, including methanol (B129727) solutions and solid-state polymer matrices. researchgate.netoptica.org In solid-state systems, high lasing efficiencies of up to 42% and excellent photostability (a drop in output of less than 20% after 100,000 pump pulses) have been achieved by incorporating the dye into optimized polymer matrices that reduce dye aggregation and photodegradation. acs.org
| Property | Value | Solvent/Medium | Reference |
|---|---|---|---|
| Absorption Maximum (λabs) | ~570 nm | Methanol | |
| Molar Absorptivity (ε) | 1.05 × 105 L·mol-1·cm-1 | at 567 nm | luxottica.com |
| Emission Maximum (λem) | ~640 nm | Ethanol | |
| Lasing Range | 610 - 670 nm | Methanol | luxottica.com |
| Fluorescence Quantum Yield (ΦF) | ~0.96 | Ethanol | utl.pt |
| Gas-Phase Fluorescence Lifetime | 6.92 ± 0.06 ns | In Vacuo | researchgate.net |
| Solid-State Lasing Efficiency | Up to 42% | pHEMA polymer | acs.org |
Comparative Analysis with Other Rhodamine Dyes
This compound's properties are best understood when compared with other members of the rhodamine family. Each dye possesses a unique combination of substituents that defines its spectral range, quantum yield, and suitability for different applications.
Rhodamine 6G: One of the most common laser dyes, Rhodamine 6G, has an emission maximum around 556-560 nm, which is significantly blue-shifted compared to Rhodamine 640's emission at ~640 nm. lu.se This red-shifted emission of Rhodamine 640 is advantageous in biological applications as it helps to reduce interference from cellular autofluorescence. While both have high quantum yields, Rhodamine 640's rigid structure contributes to its notable photostability. researchcommons.org
Rhodamine B: This dye features unsubstituted ethyl groups on its terminal nitrogens, making it structurally distinct from the rigid rings of Rhodamine 640. Rhodamine B has a lower fluorescence quantum yield (e.g., 0.31 in water) compared to Rhodamine 640.
Rhodamine 101: Rhodamine 640 is the perchlorate salt of the Rhodamine 101 cation. utl.ptlu.se Therefore, their core fluorophore and photophysical properties are essentially identical, with differences arising primarily from the counterion and solvent interactions.
Sulforhodamine 640: This is the sulfonated derivative of Rhodamine 640. acs.org The addition of sulfonate groups increases water solubility. However, studies have shown that under identical laser irradiation conditions, Rhodamine 640 is more photostable than Sulforhodamine 640. acs.org
| Compound Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Key Differentiating Features | Reference |
|---|---|---|---|---|---|
| This compound (Rhodamine 101) | ~570 (Methanol) | ~640 (Ethanol) | ~0.96 (Ethanol) | Rigid structure, red-shifted emission, high photostability. | utl.pt |
| Rhodamine 6G | ~530 (Ethanol) | ~560 (Ethanol) | 0.95 (Ethanol) | Most common laser dye, less rigid structure than Rh640. | lu.se |
| Rhodamine B | ~550 (Ethanol) | ~580 (Ethanol) | 0.31 (Water) | Unsubstituted ethyl groups, lower quantum yield. | |
| Sulforhodamine 640 | ~576 (Water) | ~595 (Water) | High | Sulfonated for increased water solubility, less photostable than Rh640. | acs.orgoptica.org |
Design Principles for Rhodamine-Based Fluorescent Probes and Chemosensors
The excellent photophysical properties of rhodamines, particularly their high quantum yields and photostability, make them ideal fluorophores for constructing chemosensors. psu.eduscirp.org The design of these sensors often relies on a clever chemical switch that modulates the fluorescence of the rhodamine core upon interaction with a specific analyte. researchgate.net
A widely used and effective design principle for "turn-on" fluorescent probes is the spirolactam ring mechanism. acs.orgrsc.org In this configuration, the rhodamine dye is chemically modified to exist in a non-fluorescent, colorless spirolactam form. researchgate.netacs.org This structure lacks the extended π-conjugation of the xanthene system, thus preventing fluorescence. mdpi.com
The sensing event is triggered when the probe interacts with a target analyte, such as a specific metal ion (e.g., Fe³⁺, Hg²⁺, Al³⁺). acs.orgacs.orgmdpi.com This interaction induces the opening of the spirolactam ring, which restores the conjugated, planar xanthene structure. acs.orgnih.gov This structural transformation from the "closed" spirolactam to the "open" amide form results in a dramatic enhancement of fluorescence intensity and a visible color change, typically from colorless to pink or purple. researchgate.netmdpi.com This "off-on" switching provides a high signal-to-noise ratio, making it an exceptionally sensitive detection mechanism. mdpi.com
The key to a successful chemosensor is its ability to detect a specific analyte with high selectivity and sensitivity, even in the presence of other competing species. rsc.org In the context of rhodamine-based probes, this is achieved by covalently attaching a specific receptor or chelating unit to the rhodamine fluorophore. researchgate.net The choice of this receptor is crucial as its binding affinity and coordination chemistry dictate which analyte will trigger the spirolactam ring-opening.
Numerous structural modifications have been employed to achieve this selectivity:
Triazine Derivatives: Functionalizing a rhodamine B probe with 2,4-dichloro-1,3,5-triazine (B113473) (DCT) creates a sensor with high selectivity and sensitivity for Fe³⁺ ions. The triazine group enhances the binding affinity and stability, leading to a rapid "turn-on" response. mdpi.com
Amide and Hydrazide Moieties: Simple rhodamine derivatives incorporating amide or hydrazide groups can be condensed with various aldehydes or other molecules to create Schiff base sensors. These sensors have shown high selectivity for a range of metal ions, including Pb²⁺ and Ni²⁺, by providing specific 'N' and 'O' donor atoms for chelation. rsc.orgbohrium.com
Target-Specific Chelators: By carefully designing the chelating moiety, researchers can tune the sensor's selectivity for different metal ions. For instance, different rhodamine-triazine derivatives have been synthesized that can selectively recognize Al³⁺, Cr³⁺, or Cu²⁺ based on the specific substitution patterns on the triazine ring. jlu.edu.cn
The sensitivity of these probes is often exceptional, with limits of detection reported in the nanomolar (nM) range, demonstrating their effectiveness for detecting trace amounts of target analytes in environmental and biological samples. rsc.orgbohrium.com
Theoretical and Computational Approaches to Rhodamine 640 Perchlorate Systems
Quantum Chemical and Molecular Dynamics Simulations of Excited States
Quantum chemical calculations and molecular dynamics (MD) simulations are instrumental in elucidating the electronic structure and dynamics of Rhodamine 640 perchlorate (B79767) upon photoexcitation. These approaches provide a detailed picture of the energy landscapes and the subsequent relaxation pathways that govern the dye's fluorescent properties.
The photophysical behavior of Rhodamine 640 perchlorate is dictated by the potential energy surfaces (PES) of its ground and excited electronic states. Computational models aim to map these surfaces to understand the transitions between them. Oscillatory signals observed in transient absorption spectroscopy can provide information about the excited-state potential energy surface near the Franck-Condon region. researchgate.net These oscillations arise from molecular vibrations, and by fitting the measured spectra to microscopic models of femtosecond coherence spectra, it is possible to quantify key parameters like Huang-Rhys factors and anharmonicity values. researchgate.net
These experimentally derived parameters serve as crucial benchmarks for quantum-chemical computations. researchgate.net Theoretical models can then be refined to accurately describe the shape of the excited-state PES, which in turn governs the photophysical pathways, including absorption, fluorescence, and non-radiative decay processes. While detailed computational studies on the excited state dynamics of similar molecules like Rhodamine B exist, specific and comprehensive quantum chemical investigations mapping the complete photophysical pathways for this compound are an ongoing area of research.
Following electronic excitation, the solvent molecules surrounding a dye molecule like this compound rearrange to accommodate the new charge distribution of the excited state. This process, known as solvation dynamics, occurs on ultrafast timescales and significantly influences the emission properties of the dye.
Broadband pump-probe spectroscopy is a powerful experimental technique to measure these femtosecond solvation dynamics. researchgate.net For this compound in methanol (B129727), transient absorption spectra reveal oscillatory features with a red-shifting node that approaches the fluorescence maximum, a hallmark of the solvation process. researchgate.net
To theoretically describe these dynamics, a correlation function can be generated from the experimental data. This function is often fit by a sum of a bi-Gaussian and an exponential decay, representing the different timescales of the solvent response. researchgate.net The initial, ultrafast component (often sub-100 fs) is attributed to the inertial, librational motions of the solvent molecules, while the slower components (picoseconds) are due to diffusive motions that lead to the complete reorganization of the solvent shell. researchgate.netrsc.org Analytical models can be constructed that consider the parameters of the exciting laser pulse and intramolecular vibrational relaxation to simulate the dynamics of the first spectral moment, providing a theoretical framework to interpret the experimental observations. researchgate.net
Computational Models for Laser Action in Random Media
When this compound is dispersed in a strongly scattering medium, such as a suspension of nanoparticles, it can exhibit random laser action. nih.gov Unlike conventional lasers that use mirrors to provide feedback, random lasers rely on multiple scattering events to trap light within the gain medium. Computational models are essential for understanding and predicting the behavior of these complex systems.
The propagation of photons in a disordered scattering medium can be modeled as a random walk. In this approach, a photon is considered to travel a certain distance (the mean free path) before its direction is randomized by a scattering event. This model is particularly useful for describing light transport in the diffusive regime, where photons undergo numerous scattering events.
By simulating the random walks of a large number of photons, it is possible to calculate key properties of the random laser, such as the average path length of light within the gain medium and the spatial distribution of the light intensity. A longer path length increases the probability of stimulated emission, which is crucial for achieving laser action. Monte Carlo methods are frequently employed to implement these random walk simulations, providing a powerful tool to connect the microscopic scattering properties of the medium to the macroscopic laser emission. researchgate.net
Rate equations provide a framework for modeling the population dynamics of the electronic states of the dye molecules and the photon density within the random laser system. For a typical four-level laser dye system like Rhodamine 640, the rate equations describe the transitions between the ground state, an excited vibrational state, the upper laser level, and the lower laser level. aps.orgyale.edu
These equations couple the number of molecules in the upper laser level with the number of photons in the lasing modes. aip.org Key parameters in these models include the pumping rate, the rates of radiative and non-radiative decay, the stimulated emission cross-section, and the cavity decay rate, which represents the rate at which photons escape the scattering medium. arxiv.org By solving these coupled differential equations, one can model the temporal evolution of the laser pulse and predict the threshold pump energy required to initiate lasing. aps.org
Table 1: Key Parameters in Rate Equation Models for Rhodamine 640 Random Lasers
| Parameter | Symbol | Description |
|---|---|---|
| Upper Laser Level Population | N(t) | Number of dye molecules in the excited state capable of stimulated emission. |
| Photon Number | q(t) | Number of photons in the lasing modes within the random medium. |
| Pumping Rate | R | Rate at which dye molecules are excited by the pump source. |
| Cavity Decay Rate | γc | Rate of photon loss from the scattering volume. |
| Total Decay Rate | γtot | Sum of radiative (γr) and non-radiative (γnr) decay rates from the excited state. |
| Spontaneous Emission Factor | β | Fraction of spontaneously emitted photons that contribute to the lasing modes. |
Predicting the lasing threshold is a central goal of computational modeling. The threshold is reached when the optical gain from stimulated emission overcomes the losses from the system. yale.edu
Monte Carlo simulations are a versatile tool for threshold prediction. By simulating the random walk of photons and incorporating the probability of absorption, spontaneous emission, and stimulated emission, these simulations can model the buildup of the photon population. researchgate.net This method can also be used to simulate the distribution of the excitation light within the sample, which is crucial for accurately modeling the gain region. researchgate.net For instance, simulations have been used to model the fluence of excitation light in this compound-infused biological tissues to understand the conditions for laser action. researchgate.net
Diffusion theory provides an analytical approach to this problem. It treats the transport of light as a diffusion process, characterized by a diffusion coefficient. The laser threshold can be related to the size of the active volume, the transport mean free path of photons, and the gain provided by the dye. The condition for lasing is met when a diffusing photon is more likely to stimulate the emission of another photon than to be absorbed or scattered out of the gain volume. While specific applications of diffusion theory to predict the threshold of this compound random lasers are part of the broader theoretical framework, experimental studies have extensively characterized these thresholds under various conditions of dye and scatterer concentration. nih.govnano-cops.com For a 2.5 x 10⁻² M concentration of this compound, the lasing threshold was reduced by over two orders of magnitude as the density of TiO₂ scattering particles increased. nih.gov
Machine Learning and Artificial Intelligence in Dye Design and Prediction
The traditional approach to discovering and optimizing fluorescent dyes, including rhodamine derivatives like this compound, has historically relied on a combination of chemical intuition, serendipity, and extensive, time-consuming experimental synthesis and characterization. nih.govbroadinstitute.org While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have provided valuable insights, they are often computationally expensive, limiting their use for large-scale screening of new potential dye molecules. aip.orgacs.org In recent years, a paradigm shift towards data-driven strategies has occurred, with Machine Learning (ML) and Artificial Intelligence (AI) emerging as powerful tools to accelerate the design and prediction of properties for novel dyes. anl.govarxiv.org
The core principle of applying ML to dye design involves training algorithms on large datasets of known fluorescent molecules and their measured photophysical properties. acs.orgnih.gov This process enables the models to learn the complex relationships between a molecule's structure and its resulting characteristics. The typical workflow involves several key steps:
Data Curation: A comprehensive database of organic dyes, including their molecular structures and experimentally determined properties (e.g., absorption maxima, emission maxima, quantum yields) in various solvents, is assembled. chemrxiv.orgresearchgate.net
Feature Engineering: The chemical structures of the dyes are converted into numerical representations, known as molecular descriptors or fingerprints, that the ML algorithms can process. acs.org These features encode information about the molecule's topology, geometry, and electronic properties.
Model Training and Validation: Various ML algorithms are trained on the curated dataset. The models learn to map the molecular features to the target photophysical properties. The performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), Mean Absolute Error (MAE), and Root Mean Squared Error (RMSE). aip.orgnih.gov
Prediction and Design: Once trained and validated, the ML models can be used to predict the properties of new, hypothetical dye structures with high speed and accuracy. chemrxiv.org This allows for high-throughput virtual screening of vast chemical spaces to identify promising candidates before committing resources to experimental synthesis. researchgate.net
Researchers have successfully applied a variety of ML algorithms to predict the properties of fluorescent dyes, including those from the xanthene class to which rhodamines belong. aip.orgnih.gov These algorithms include Random Forest (RF), Support Vector Machines (SVM), K-Nearest Neighbors (KNN), and various types of Artificial Neural Networks (ANNs). aip.orgmdpi.comhbku.edu.qa These models have demonstrated remarkable accuracy in predicting key photophysical parameters. For instance, studies have shown that ML models can predict absorption and emission wavelengths with R² values exceeding 0.95, indicating a very strong correlation between predicted and experimental values. aip.orgnih.gov
Table 1: Performance of Various Machine Learning Models in Predicting Photophysical Properties of Organic Dyes
This table illustrates the predictive accuracy of different machine learning algorithms for key photophysical properties based on data from large datasets of organic fluorescent materials. The performance is measured by the coefficient of determination (R²), where a value closer to 1.0 indicates a higher accuracy of the model.
| Machine Learning Model | Predicted Property | Coefficient of Determination (R²) | Reference |
| Hybrid Ensemble Model | Absorption Wavelength | 0.9728 | aip.org |
| Hybrid Ensemble Model | Emission Wavelength | 0.9519 | aip.org |
| Hybrid Ensemble Model | Quantum Yield | 0.7401 | aip.org |
| Quadratic Support Vector Machine (QSVM) | Absorption Wavelength | 0.961 | nih.gov |
| Quadratic Support Vector Machine (QSVM) | Emission Wavelength | 0.929 | nih.gov |
| Random Forest (RF) | Emission Wavelength | 0.90 | nih.gov |
| Random Forest (RF) | Quantum Yield | 0.62 | nih.gov |
Beyond property prediction, ML is instrumental in the rational design of new fluorescent probes. nih.gov By analyzing the patterns learned by the model, chemists can gain insights into the specific structural modifications that are likely to produce desired changes in a dye's properties. For example, ML-assisted strategies have been used to guide the synthesis of novel Si-rhodamine derivatives with specific pH responsivity for high-performance biological imaging. nih.govresearchgate.net This approach allows researchers to move beyond modifying existing scaffolds and towards the de novo design of fluorophores tailored for specific applications. researchgate.net
Emerging Applications and Advanced Research Directions for Rhodamine 640 Perchlorate
Development of Fluorescent Probes in Chemical and Biological Sensing
Rhodamine dyes, including Rhodamine 640 perchlorate (B79767), are widely utilized as fluorescent probes due to their high absorption coefficients, substantial fluorescence quantum yields, and photostability. researchgate.net Their application in sensing is often based on a "turn-on" fluorescence mechanism where the dye transitions from a colorless, non-fluorescent state to a colored, highly fluorescent state upon interaction with a specific analyte. aimspress.commdpi.com
Detection of Metal Ions and Other Analytes
Rhodamine-based fluorescent probes have demonstrated significant efficacy in the detection of various metal ions, which is crucial for environmental monitoring. Research has shown that rhodamine derivatives can be engineered to selectively bind with specific metal ions, leading to a detectable change in their fluorescent properties. researchgate.net For instance, rhodamine-based sensors have been developed for the sensitive and selective detection of mercury ions (Hg²⁺) in aqueous solutions. aimspress.comaimspress.com The interaction between the sensor and Hg²⁺ induces a visible color change from colorless to pink and a "turn-on" fluorescence response. aimspress.com
Studies have also explored the use of Rhodamine 640 perchlorate in the development of thin-film sensors for detecting various analytes. uri.edu When exposed to analytes such as primary amines, sensors incorporating Rhodamine 640 showed a strong response in both their absorbance and emission spectra. uri.edu Furthermore, research into the complexation of this compound with copper (Cu(II)), cobalt (Co(II)), and manganese (Mn(II)) has shown the formation of stable complexes with enhanced thermal stability.
A study on a rhodamine-based ligand demonstrated its ability to detect perchlorate anions through hydrogen bonding interactions. acs.org This interaction caused the rhodamine structure to switch from a non-fluorescent spirocyclic state to a fluorescent ring-opened state, resulting in a visible color change and a distinct fluorescence signal. acs.org
Table 1: Detection of Analytes using this compound and Derivatives
| Analyte | Sensor Type | Principle of Detection | Observed Change |
| Mercury (Hg²⁺) | Rhodamine-based chemosensor | Spirolactam ring opening | Colorless to pink, "turn-on" fluorescence |
| Primary Amines | Thin-film sensor | Analyte interaction with dye | Changes in absorbance and emission spectra |
| Perchlorate | Rhodamine B-ligand | Hydrogen bonding, spirolactam ring opening | Colorless to pink, green to red fluorescence change |
| Copper (Cu(II)) | This compound | Metal complexation | Formation of stable complexes |
| Cobalt (Co(II)) | This compound | Metal complexation | Formation of stable complexes |
| Manganese (Mn(II)) | This compound | Metal complexation | Formation of stable complexes |
Bioimaging Applications and Fluorescent Sensing in Living Systems
The bright fluorescence and photostability of this compound make it a valuable tool for bioimaging. It is used in fluorescence microscopy to visualize cellular components and processes. For example, it can be used to stain live and fixed cells, providing insights into cellular structures.
Rhodamine-based sensors are also being developed for the detection of analytes within living cells. mdpi.com Their ability to provide real-time information on the concentration and location of specific molecules makes them powerful tools in biological research. For instance, a rhodamine-based sensor for Fe³⁺ was successfully used for bioimaging of this ion in living cells. mdpi.com
Research in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. mdpi.comresearchgate.net this compound has emerged as a promising second-generation photosensitizer for PDT. researchgate.netxisdxjxsu.asia
Evaluation of Photodynamic Effects on Cancer Cell Lines (e.g., Rhabdomyosarcoma)
In vitro studies have demonstrated the anticancer activity of this compound-mediated PDT on human rhabdomyosarcoma (RD) cancer cell lines. researchgate.netxisdxjxsu.asia Research has shown that when RD cells are incubated with this compound and then exposed to light from a diode laser (at a wavelength of 630 nm), a significant reduction in cell viability occurs. xisdxjxsu.asia The photodynamic effect is dependent on both the concentration of the photosensitizer and the light dose administered. researchgate.netxisdxjxsu.asia
One study found that an optimum incubation time of 3 hours was required for effective intracellular accumulation of the dye in the RD cells. xisdxjxsu.asia The results indicated a light-dose-dependent cytotoxicity, with higher light doses leading to greater cell death. researchgate.netxisdxjxsu.asia Importantly, in the absence of light, this compound shows minimal toxicity to the cancer cells, highlighting the targeted nature of PDT. mdpi.comsciprofiles.com
Table 2: Photodynamic Therapy of Rhabdomyosarcoma Cells with this compound
| Light Dose (J/cm²) | Resulting Cytotoxicity | Reference |
| 2 | 85% | researchgate.netxisdxjxsu.asia |
| 5 | 80% | researchgate.netxisdxjxsu.asia |
| 15 | 69% | researchgate.netxisdxjxsu.asia |
Optimization of Photophysical Parameters for Enhanced Cellular Response
The effectiveness of this compound in PDT is intrinsically linked to its photophysical properties. mdpi.com The absorption spectrum of this compound shows strong absorption in the yellow-red region of the visible spectrum, which is ideal for PDT as these longer wavelengths can penetrate deeper into tissues. mdpi.comresearchgate.net The absorption maxima are in the range of 509–615 nm. mdpi.com
Upon absorption of light, the photosensitizer transitions to an excited state and can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, a key cytotoxic agent in PDT. mdpi.com The high fluorescence quantum yield of this compound is also a significant advantage. researchgate.net
Research is ongoing to further optimize the photophysical parameters of rhodamine-based photosensitizers to enhance their therapeutic efficacy. This includes modifying the molecular structure to improve ROS generation and to shift the absorption wavelength further into the near-infrared region for even deeper tissue penetration. researchgate.net
Innovative Materials and Device Engineering
The unique optical properties of this compound have led to its incorporation into various innovative materials and devices. One area of significant research is in the development of random lasers. researchgate.net In these systems, this compound acts as the gain medium, and its emission properties can be tuned by combining it with other dyes and scattering materials like silver nanowires. researchgate.net
Studies have investigated the temporal profiles of emission from suspensions of titania particles in this compound dye solutions. This research is crucial for understanding the dynamics of stimulated emission in random media and for the development of novel light sources. researchgate.net
Furthermore, this compound has been incorporated into DNA-surfactant complexes. Investigations using optical spectroscopy revealed that the dye molecules interact with the surfactant within the complex, and the DNA acts as a template for this interaction, leading to distinct fluorescence characteristics. Such research opens up possibilities for the development of novel biomaterials with tailored optical properties. researchgate.net
Functional Lasing Textiles and Photonic Coding Systems
The integration of laser technology into textiles has given rise to the concept of "lasing textiles," where fibers themselves act as the gain medium. This compound has been a key dye in the development of these materials, which promise revolutionary applications in identification, communication, and safety.
Research has demonstrated that incorporating this compound into polymer fibers, such as nylon-6, along with scattering nanoparticles like titanium dioxide (TiO₂), can induce laser-like emission. researchgate.netpsu.edu When these doped fibers are optically pumped, for instance with a frequency-doubled Nd:YAG laser, they exhibit a significant narrowing of the emission linewidth, a key characteristic of lasing. researchgate.net For example, in experiments with 200-μm diameter nylon-6 fibers containing this compound and TiO₂ scatterers, the emission linewidth was observed to collapse to as low as 4 nm. researchgate.net
The principle behind this phenomenon lies in the concept of a "random laser." The scatterers within the fiber provide the necessary optical feedback for stimulated emission, eliminating the need for conventional mirrors. psu.edu The emission characteristics of these lasing fibers are highly dependent on factors such as the dye concentration, the density of the scatterers, the fiber diameter, and the pump energy. optica.org For instance, a 220-μm-diameter nylon-6 fiber containing this compound and TiO₂ scatterers showed a distinct lasing threshold at a pump fluence of approximately 8 mJ/cm². optica.org Above this threshold, the peak intensity of the emission increases linearly with the pump energy. optica.org
The ability to generate laser emission from individual fibers opens up the possibility of creating sophisticated photonic coding systems. By weaving fibers doped with different laser dyes, such as this compound and Pyromethene 567, textiles can be produced that emit at multiple, distinct wavelengths when illuminated. psu.edu This creates a unique spectral signature that can be used for a variety of identification purposes, from military friend-or-foe systems to anti-counterfeiting measures on high-value goods. researchgate.netpsu.edu The large number of possible fiber combinations allows for an exceptionally high number of unique photonic codes. psu.edu
Emission Characteristics of this compound in Nylon-6 Fibers
| Fiber Diameter (μm) | Pump Fluence (mJ/cm²) | Emission Linewidth (nm) | Observation |
|---|---|---|---|
| 200 | 30 | ~35 (without scatterers) | Broad fluorescence |
| 200 | > Threshold | 4 (with TiO₂ scatterers) | Narrowed laser-like emission researchgate.net |
| 220 | 8 | - | Lasing threshold observed optica.org |
Advanced Spectroscopic Tools Utilizing Narrow-Linewidth Emission
The narrow-linewidth emission and high intensity achievable with this compound in scattering media are being harnessed to develop advanced spectroscopic tools. These tools offer the potential for highly sensitive and selective analysis.
A fascinating phenomenon observed in solutions of this compound with TiO₂ scatterers is bichromatic emission, where the output spectrum splits into two distinct narrow peaks at high pump fluences. optica.org In a solution of 2.5 × 10⁻³ M this compound with 1.5 × 10¹¹/cm³ TiO₂ scatterers, these peaks appear at approximately 617 nm and 648 nm. optica.org The appearance of the second, longer-wavelength peak is dependent on the lasing of the first peak, suggesting a self-pumping mechanism where the emission at 617 nm excites other dye molecules to lase at 648 nm. optica.org This effect is contingent on the overlap between the emission and absorption spectra of the dye. optica.org
The ability to control this bichromatic emission by adjusting experimental parameters opens up possibilities for developing novel spectroscopic techniques and optical switches. optica.org For example, the relative intensities of the two emission peaks can be controlled by varying the diameter of the excitation beam and the position of the detector. optica.org
Furthermore, the narrow linewidth of the random laser emission itself is a valuable characteristic for high-resolution spectroscopy. unifi.it Techniques are being explored to further narrow and tune the emission from this compound-based random lasers. One approach involves "injection seeding," where a weak external laser signal is used to force the random laser to oscillate at a specific, very narrow wavelength. researchgate.net In another approach, multi-wavelength lasing with linewidths as narrow as 1 nm has been achieved by mixing Rhodamine 640 with another dye, Methylene Blue, in the presence of silver nanowires as scatterers. researchgate.netcolab.ws
These advanced systems, with their tunable and narrow-linewidth emissions, could form the basis of compact and robust spectrometers for a range of applications, including chemical sensing and biomedical diagnostics.
Bichromatic Emission of this compound with TiO₂ Scatterers
| Dye Concentration (M) | Scatterer Concentration (particles/cm³) | Pump Fluence (mJ/cm²) | Peak 1 Wavelength (nm) | Peak 2 Wavelength (nm) |
|---|---|---|---|---|
| 2.5 × 10⁻³ | 1.5 × 10¹¹ | > 50 | 617 | 648 optica.org |
| 5 × 10⁻³ | 8.6 × 10¹¹ | High | - | 652 (when pumped at 617 nm) optica.org |
| 8 × 10⁻³ | 10¹¹ | - | Controllable via pump beam diameter | Controllable via pump beam diameter optica.org |
Advanced Methodological Considerations in Rhodamine 640 Perchlorate Research
High-Resolution Time-Resolved Spectroscopic Techniques (e.g., Pump-Probe, Transient Absorption)
High-resolution time-resolved spectroscopic techniques are indispensable for elucidating the ultrafast dynamic processes that Rhodamine 640 perchlorate (B79767) undergoes upon photoexcitation. Techniques such as pump-probe and transient absorption spectroscopy allow researchers to observe phenomena on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, providing critical insights into the compound's photophysics. nih.gov
In a typical pump-probe experiment involving Rhodamine 640 perchlorate, a powerful, ultrashort "pump" pulse excites the dye molecules to a higher electronic state. A weaker, time-delayed "probe" pulse then measures the change in absorption of the excited sample. By varying the delay time between the pump and probe pulses, it is possible to map the evolution of the excited state species. nih.gov
Research on this compound in methanol (B129727) has utilized broadband pump-probe spectroscopy to measure femtosecond solvation dynamics. researchgate.net In these studies, a noncollinear optical parametric amplifier (NOPA) generates broad-band pulses (e.g., ~14 fs) that are tuned to overlap with the dye's absorption spectrum, which is centered around 580 nm. researchgate.net The resulting transient absorption spectra reveal information about processes such as vibrational relaxation and energy dissipation to the surrounding solvent molecules. Analysis of these spectra can show a red-shifting node in oscillatory features, which indicates the timescale of solvation as the solvent molecules reorient around the excited dye. researchgate.net The decay of the first excited singlet state (S₁) can be studied to determine its lifetime, a key parameter for laser applications. rsc.org
| Parameter | Wavelength/Value | Technique |
|---|---|---|
| Absorption Maximum | ~580 nm | Steady-State Spectroscopy |
| Fluorescence Maximum | ~600 nm | Steady-State Spectroscopy |
| Pump Pulse Duration | ~14 fs | Pump-Probe Spectroscopy |
| Stimulated Emission Pulse Duration | ~50 ps | Temporal Measurement |
Laser-Induced Fluorescence (LIF) for Quantitative Analysis
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective optical technique used for quantitative analysis. It involves exciting the target compound with a laser at a specific wavelength and detecting the emitted fluorescence. The intensity of this fluorescence is, under certain conditions, directly proportional to the concentration of the fluorescing species, making LIF a powerful tool for quantitative measurements.
In the context of this compound, LIF is fundamental to its application as a laser dye. Studies have investigated the laser action and stimulated emission of the dye in various media, which are forms of LIF. nih.gov For instance, when a solution of this compound in methanol is pumped by a 532-nm laser pulse, it emits stimulated emission, and the threshold energy required to initiate this lasing is dependent on the dye's concentration. nih.govoptica.org
Research has shown a clear relationship between the concentration of this compound and its lasing threshold, a key quantitative parameter. In one study, a 2.5 x 10⁻² M dye concentration in a scattering medium exhibited a lasing threshold that could be reduced significantly by adjusting the concentration of scattering nanoparticles. nih.govoptica.org However, at a lower dye concentration of 5 x 10⁻⁴ M, the lasing threshold was higher than in the neat methanol host, demonstrating that the relationship is not always linear and depends on the surrounding environment. nih.govoptica.org These findings underscore the utility of LIF-based measurements in optimizing conditions for laser applications and quantifying the dye's performance. Gas-phase fluorescence excitation and emission properties of Rhodamine 640 cations have also been studied, highlighting the versatility of LIF across different sample environments. researchgate.net
Fabrication Methodologies for Solid-State and Microfluidic Dye Systems
The transition from liquid dye solutions to solid-state and microfluidic systems offers significant advantages in terms of device integration, stability, and handling. Methodologies for fabricating these systems with this compound are critical for developing compact and robust photonic devices.
Solid-State Systems: The primary method for fabricating solid-state dye lasers involves doping a solid host material with the laser dye. sdc.org.uk Polymers are common host materials due to their excellent optical quality and processability. instras.com A typical fabrication process involves:
Dissolving: The this compound dye is dissolved in a suitable solvent along with the prepolymer or polymer matrix material, such as poly(methyl methacrylate) (PMMA). researchgate.netscispace.com
Molding/Casting: The dye-doped polymer solution is cast into a mold of the desired shape and size. The solvent is then slowly evaporated, leaving a solid, dye-doped polymer block. sdc.org.uk
Curing: For some polymers, a curing step (e.g., using UV light or heat) is required to solidify and stabilize the matrix. nih.gov
Cutting and Polishing: The solid block is cut and the optical surfaces are polished to achieve the required quality for a laser cavity. sdc.org.uk
Researchers have successfully incorporated this compound into polymer sheets, sometimes with the addition of TiO₂ scatterers to induce random lasing. researchgate.net The development of dye-doped solid-state materials has been catalyzed by the synthesis of more photostable dyes and improvements in the optical quality of host materials. sdc.org.uk
Microfluidic Systems: Microfluidic systems provide a platform for creating tunable and dynamically reconfigurable dye lasers. This compound has been successfully used in various microfluidic laser configurations. One prominent methodology involves the generation of dye-doped microdroplets. researchgate.netrsc.org
Solution Preparation: A solution of this compound is prepared in a solvent like benzyl (B1604629) alcohol or ethylene glycol. researchgate.netrsc.orgcaltech.edu
Droplet Generation: Using a microfluidic chip, often made of polydimethylsiloxane (PDMS), the dye solution is introduced into a T-junction or flow-focusing geometry with an immiscible carrier fluid (e.g., perfluorooctanol). rsc.org This process generates monodisperse microdroplets of the dye solution. researchgate.netcaltech.edu
Optical Resonator: The spherical microdroplets themselves act as high-quality optical resonators, supporting "whispering gallery modes" (WGMs) where light is trapped near the droplet's surface, providing the feedback necessary for lasing. researchgate.net
These microfluidic droplet lasers allow for fast switching of lasing wavelengths by generating droplets containing different dyes in sequence. rsc.orgcaltech.edu Lasing has been demonstrated in droplets of this compound with emission in the 670 nm to 690 nm range. caltech.edu
In Vitro Cell Culture and Phototoxicity Assessment Protocols
This compound is investigated for its potential as a photosensitizer in photodynamic therapy (PDT), necessitating rigorous in vitro evaluation of its biological activity. Standardized protocols involving cell culture and phototoxicity assays are employed to determine its efficacy and interaction with cancer cells.
Cell Culture: The human Rhabdomyosarcoma (RD) cancer cell line is commonly used to evaluate the anticancer activity of this compound. sdc.org.uk The general protocol involves:
Cell Maintenance: RD cells are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with fetal bovine serum and antibiotics. They are maintained in an incubator at 37°C with a 5% CO₂ atmosphere. sdc.org.uk
Seeding: For experiments, cells are seeded into 96-well microtiter plates at a specific density (e.g., 1x10⁴ cells/well) and allowed to attach overnight. sdc.org.uk
Phototoxicity Assessment: Phototoxicity is assessed by comparing the viability of cells treated with the dye and exposed to light versus those kept in the dark.
Incubation: Cultured cells are incubated with varying concentrations of this compound (e.g., 0-400 µM) for a predetermined optimal uptake time, which has been identified as 3 to 4 hours. sdc.org.uk
Irradiation: Following incubation, one set of plates is exposed to light from a specific source (e.g., a 630 nm diode laser) at various light doses (e.g., 2, 5, 15 J/cm²), while a control set is kept in the dark. researchgate.net
Viability Assay: Cell viability is quantified using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of living cells, where a reduction in cell viability indicates a cytotoxic or phototoxic effect. sdc.org.uk
Studies on the RD cell line show that this compound exhibits no significant toxicity in the absence of light, with cell viability remaining high (e.g., 92% at 50 µM). researchgate.net However, upon light exposure, a dose-dependent phototoxic effect is observed, demonstrating its potential as a photosensitizer. researchgate.net
| Parameter | Condition/Value | Reference |
|---|---|---|
| Cell Line | Human Rhabdomyosarcoma (RD) | sdc.org.uk |
| Seeding Density | 1x10⁴ cells/well | sdc.org.uk |
| Drug Concentrations | 0-400 µM | sdc.org.uk |
| Optimal Incubation Time | 3-4 hours | sdc.org.uk |
| Light Source | 630 nm Diode Laser | researchgate.net |
| Light Doses | 2, 5, 15 J/cm² | researchgate.net |
| Viability Assay | MTT Assay | sdc.org.uk |
Advanced Data Analysis and Modeling for Complex Photophysical Phenomena
Understanding the intricate photophysical behavior of this compound requires advanced data analysis and modeling that go beyond simple spectral interpretation. These methods are crucial for extracting detailed kinetic and mechanistic information from complex experimental data, such as that obtained from time-resolved spectroscopy.
One key analysis technique involves processing transient absorption data to isolate specific dynamic processes. This can include the subtraction of biexponential population decays at each probe wavelength and the application of frequency domain filtration to remove interfering signals, such as those from high-frequency solvent modes. researchgate.net This allows for the clear observation of subtle spectral features, like coherent oscillations, which provide insight into vibrational dynamics and energy relaxation pathways. researchgate.net
To model the observed dynamics, correlation functions can be generated from the experimental data. For example, the evolution of a spectral feature, such as a red-shifting node, can be used to create a correlation function that is then fit by a model combining bi-Gaussian and exponential decays. researchgate.net This approach quantifies the different timescales of the photophysical processes, such as ultrafast solvation dynamics.
More sophisticated models are also employed to rationalize experimental observations. A multiphonon model, for instance, can be used to understand the contributions of different vibrational modes to the reorganization energy of the system following excitation. researchgate.net Furthermore, for processes involving electron transfer, phenomena may need to be treated in terms of quantum electron–phonon interactions. researchgate.net The calculation of radiative (kᵣ) and nonradiative (kₙᵣ) decay rates from fluorescence quantum yield (Φfl) and lifetime (τfl) data (where kᵣ = Φfl/τfl) provides quantitative data for kinetic models that can include pathways such as photoinduced-electron transfer (PeT) or twisted intramolecular charge transfer (TICT) states. acs.org These advanced analytical and computational methods are essential for building a comprehensive model of the photophysical behavior of this compound.
Q & A
Q. How is Rhodamine 640 perchlorate used as a reference standard in photoluminescence quantum yield (QY) measurements?
this compound is employed as a reference fluorophore due to its well-characterized emission properties. To determine QY:
-
Prepare equimolar solutions of the sample and this compound in methanol.
-
Match optical densities at the excitation wavelength (e.g., 500 nm) to ensure equivalent light absorption.
-
Integrate emission spectra and correct for differences in refractive indices between solvents.
-
Calculate QY using the formula:
This method ensures accuracy in comparative photophysical studies .
Q. What solvent systems are optimal for tuning the emission wavelength of this compound?
The emission wavelength can be tuned by varying the solvent’s refractive index. For example:
- Methanol core : Produces lasing at low pump thresholds (22 mJ) with 532-nm excitation.
- Ethanol : Preferred for biological compatibility (e.g., dye infusion in tissues) due to lower toxicity.
- Mixed solvents : Adjusting cladding/core refractive index differences modifies waveguide properties, enabling spectral shifts of \sim10–40 nm .
Q. How do researchers characterize the absorption and fluorescence properties of this compound?
- Absorption spectra : Use UV-Vis spectrophotometry (e.g., PerkinElmer Lambda 1050) with 2-nm slit width, scanning 200–850 nm.
- Fluorescence spectra : Employ fluorometers (e.g., Horiba Fluorolog) with xenon arc lamps, integrating emission at 10-Hz repetition rates.
- Data correction : Apply baseline subtraction (PeakFit v4.12) and analyze trends using software like SigmaPlot 13 .
Advanced Research Questions
Q. How does the incorporation of this compound into solid-state matrices enhance lasing efficiency and photostability?
- Matrix selection : Homopolymers, cross-linked copolymers, or silicon-modified organic matrices reduce dye aggregation.
- Optimization : At 5.5 mJ/pulse (532-nm pumping), efficiencies up to 42% are achieved.
- Photostability : <20% output drop after 100,000 pulses at 10 Hz, attributed to reduced photodegradation in rigid environments.
- Tuning : Grazing-incidence gratings enable narrow-line-width operation (40-nm tuning range) .
Q. What methodologies resolve contradictions in lasing thresholds observed in scattering media vs. pure solvents?
- Experimental variables : TiO₂ particle concentration (5×10⁹–2.5×10¹²/cm³) and dye concentration (1×10⁻³–2.5×10⁻¹ M) significantly alter thresholds.
- Key findings :
- Thresholds decrease by 1–2 orders of magnitude in scattering media.
- Pulse durations shorten to \sim100 ps due to enhanced feedback from particle scattering.
- Validation : Compare temporal and spectral outputs using ns/ps-resolved detectors .
Q. How can Monte Carlo simulations improve the design of this compound-based biomedical laser experiments?
- Model parameters : Input tissue absorption (μₐ = 1.0 cm⁻¹), reduced scattering (μₛ’ = 10 cm⁻¹), and anisotropy (g = 0.9) at 532 nm.
- Outcome : Predict excitation-light fluence distribution in tissues, optimizing dye infusion depth (e.g., 10-mm diffusion in rat muscle).
- Application : Guides Q-switched Nd:YAG laser settings (10-ns pulses, 10-Hz repetition) for in vivo lasing .
Q. What synthetic strategies improve the thermal stability of this compound metal complexes?
- Coordination chemistry : Synthesize Mn(II), Co(II), and Cu(II) complexes using Rhodamine 640 as a bidentate ligand via carboxylic groups.
- Characterization :
- Confirm 1:2 metal:ligand ratios via elemental analysis.
- Assess thermal stability via TGA (activation energy , ΔH*, ΔS*).
- Outcome : Enhanced thermal stability in complexes vs. free dye, enabling high-temperature applications .
Q. How do clay matrices (e.g., montmorillonite) modify the adsorption and emission properties of this compound?
- Adsorption protocol : Immerse CTAB-modified clays in aqueous dye solutions (1×10⁻⁵–1×10⁻⁷ M).
- Effects :
- Bathochromic shifts in emission due to dye-clay π-interactions.
- Enhanced photostability from reduced molecular mobility.
- Applications : Sensors and optoelectronic devices with tunable spectral outputs .
Methodological Considerations for Data Contradictions
Q. Why do lasing thresholds vary between biological tissues and synthetic scattering media?
- Tissue complexity : Endogenous chromophores (e.g., hemoglobin) compete for excitation energy, increasing thresholds.
- Scattering media : TiO₂ particles provide controlled feedback, unlike heterogeneous tissue structures.
- Mitigation : Pre-treat tissues with optical clearing agents or use higher dye concentrations (e.g., 2 mM in methanol) .
Q. How should researchers address discrepancies in reported perchlorate counterion effects on dye stability?
- Controlled studies : Compare this compound with analogs (e.g., Rhodamine 610 tetrafluoroborate) under identical conditions.
- Key factors :
- Perchlorate’s low hydration energy enhances dye solubility.
- Ion-pairing with cationic xanthene rings stabilizes excited states.
- Validation : Conduct ion chromatography to monitor perchlorate dissociation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
